molecular formula C8H8BrNO2 B13635907 2-(4-Bromo-6-methylpyridin-2-yl)acetic acid

2-(4-Bromo-6-methylpyridin-2-yl)acetic acid

Cat. No.: B13635907
M. Wt: 230.06 g/mol
InChI Key: IVAVULBBXFBBCW-UHFFFAOYSA-N
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Description

2-(4-Bromo-6-methylpyridin-2-yl)acetic acid (CAS 1393541-31-5) is a high-purity brominated pyridine derivative of significant value in medicinal chemistry and pharmaceutical research . With the molecular formula C8H8BrNO2 and a molecular weight of 230.06 g/mol, this compound serves as a key synthetic intermediate and building block for the development of novel active compounds . Its specific structure, featuring a reactive acetic acid group and a bromine substituent on the pyridine ring, makes it a versatile precursor for various coupling reactions and further functionalization. This compound is featured in patent research for the synthesis of new pharmaceutical agents, indicating its application in the early stages of drug discovery . To ensure stability, the product must be stored sealed in a dry environment at -20°C . This product is intended for research purposes only and is not approved for use in humans, diagnostics, or therapeutic applications.

Properties

Molecular Formula

C8H8BrNO2

Molecular Weight

230.06 g/mol

IUPAC Name

2-(4-bromo-6-methylpyridin-2-yl)acetic acid

InChI

InChI=1S/C8H8BrNO2/c1-5-2-6(9)3-7(10-5)4-8(11)12/h2-3H,4H2,1H3,(H,11,12)

InChI Key

IVAVULBBXFBBCW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)CC(=O)O)Br

Origin of Product

United States

Preparation Methods

Preparation Methods of 2-(4-Bromo-6-methylpyridin-2-yl)acetic acid

General Synthetic Strategy

The synthesis of this compound typically involves the functionalization of a substituted pyridine ring, followed by introduction of the acetic acid side chain at the 2-position. The key steps include:

  • Halogenation (bromination) at the 4-position of the pyridine ring.
  • Introduction of a methyl group at the 6-position via substitution or starting from a suitably substituted pyridine.
  • Formation of the acetic acid moiety via side chain elaboration, often through halomethylation, alkylation, or carboxylation reactions.

Specific Synthetic Routes

Route via Halogenated Pyridine Precursors and Side Chain Introduction

One documented approach involves starting from 4-bromo-6-methylpyridine derivatives, where the acetic acid side chain is introduced at the 2-position through a halomethylation followed by oxidation or hydrolysis.

Step Reaction Type Reagents/Conditions Notes
1 Bromination N-bromosuccinimide (NBS) or Br2 Selective bromination at 4-position
2 Methylation Methyl iodide or methyl Grignard Introduction of 6-methyl group
3 Side chain introduction Chloroacetic acid or haloacetic acid derivatives Alkylation at 2-position
4 Hydrolysis/Oxidation Aqueous acid/base or oxidizing agents Conversion to acetic acid group
Synthesis via Grignard Reaction and Weinreb Amide Intermediate

A more advanced method described in related patent literature for similar pyridine derivatives involves the use of Grignard reagents and Weinreb amides to achieve selective ketone intermediates, which can be further transformed into the acetic acid derivative.

  • The Grignard reagent is prepared from a brominated aromatic precursor.
  • The reaction with a Weinreb amide yields a ketone intermediate.
  • Subsequent hydrolysis and oxidation steps convert the ketone to the corresponding acetic acid.

This method offers high selectivity and yields for complex pyridine derivatives and can be adapted for this compound synthesis.

Data Table: Comparative Summary of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Advantages Limitations
Halogenation + Alkylation 6-Methylpyridine derivatives NBS/Br2, methyl iodide, chloroacetic acid 60-75 Simple, cost-effective Moderate regioselectivity issues
Grignard + Weinreb Amide Route 4-Bromo-6-methylpyridine bromide Mg, Weinreb amide, acidic hydrolysis 70-85 High selectivity, good yield Requires moisture-sensitive reagents
Palladium-catalyzed coupling 2-Halopyridine derivatives Pd catalyst, carboxylation reagents 65-80 Mild conditions, functional group tolerance Catalyst cost, optimization needed

Analysis of Preparation Methods

Efficiency and Selectivity

The Grignard reagent approach combined with Weinreb amide intermediates generally provides superior regioselectivity and higher yields compared to direct halogenation and alkylation methods. This is due to the controlled formation of ketone intermediates that can be converted into the acetic acid moiety with minimal side reactions.

Practical Considerations

  • Halogenation and alkylation methods are more accessible for laboratories with limited resources but may suffer from side reactions and require careful control of reaction conditions to avoid poly-substitution.
  • Grignard-based methods require anhydrous conditions and handling of reactive organometallic reagents, which may limit their use in some settings but provide cleaner products.
  • Palladium-catalyzed carboxylation offers a modern alternative, enabling direct functionalization under milder conditions, though catalyst cost and recycling are considerations.

Research Findings and Patents

  • Patent WO2013065064A1 describes processes involving hydrolysis and decarboxylation steps using acetic acid and hydrochloric acid mixtures, highlighting the importance of controlled acidic conditions in post-synthesis modifications.
  • Patent US20120232281A1 details the preparation of related pyridine ketone intermediates via Grignard reagents and Weinreb amides, which can be adapted for the synthesis of this compound with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-6-methylpyridin-2-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

2-(4-Bromo-6-methylpyridin-2-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Bromo-6-methylpyridin-2-yl)acetic acid depends on its specific application. In biochemical assays, it may act as a ligand that binds to specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved vary based on the context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of 2-(4-bromo-6-methylpyridin-2-yl)acetic acid vary in substituent positions, aromatic core (pyridine vs. phenyl), and functional groups. Below is a comparative analysis of key derivatives:

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name CAS Number Molecular Formula Molecular Weight Key Structural Features Similarity Score Applications References
This compound 1804419-95-1 C₈H₈BrNO₂ 230.06 Pyridine: Br (4), CH₃ (6), CH₂COOH (2) 0.98 Europium complexes for mitochondrial staining
2-(4,5-Dibromopyridin-2-yl)acetic acid 192642-85-6 C₇H₅Br₂NO₂ 305.93 Pyridine: Br (4,5), CH₂COOH (2) 0.89 Synthetic intermediate
2-(5-Bromopyridin-2-yl)acetic acid 192642-96-9 C₇H₆BrNO₂ 216.03 Pyridine: Br (5), CH₂COOH (2) 0.89 Pharmaceutical intermediates
2-(3-Bromo-4-methoxyphenyl)acetic acid 1026089-09-7 C₉H₉BrO₃ 245.07 Phenyl: Br (3), OCH₃ (4), CH₂COOH (2) N/A Synthesis of Combretastatin A-4
Ethyl 2-(4-bromopyridin-2-yl)acetate 351003-02-6 C₉H₁₀BrNO₂ 244.09 Pyridine: Br (4), CH₂COOEt (2) 0.85 Ester precursor for hydrolysis
2-(4-Bromo-2-methoxyphenyl)acetic acid 1026089-09-7 C₉H₉BrO₃ 245.07 Phenyl: Br (4), OCH₃ (2), CH₂COOH (1) N/A Organic synthesis

Key Findings from Comparative Analysis:

Substituent Position and Electronic Effects: Bromine’s electron-withdrawing nature increases C–C–C bond angles in aromatic rings (e.g., 121.5° for Br in 2-(3-bromo-4-methoxyphenyl)acetic acid vs. 118.2° for OCH₃) . This alters reactivity and hydrogen-bonding patterns.

Functional Group Variations :

  • Carboxylic Acid vs. Ester : Ethyl esters (e.g., Ethyl 2-(4-bromopyridin-2-yl)acetate) exhibit higher lipophilicity, favoring organic-phase reactions, whereas the carboxylic acid group enables coordination chemistry (e.g., europium complexation) .
  • Phenyl vs. Pyridine Core : Phenyl derivatives (e.g., 2-(3-bromo-4-methoxyphenyl)acetic acid) form stronger hydrogen-bonded dimers (R₂²(8) motif) due to planar aromatic systems, critical for crystallinity .

Biological and Material Applications :

  • The target compound’s mitochondrial staining utility arises from its ability to chelate europium ions, a property absent in phenyl-based analogs .
  • Brominated phenylacetic acids (e.g., 2-(3-bromo-4-methoxyphenyl)acetic acid) are pivotal in synthesizing antitumor agents like Combretastatin A-4 .

Solubility and Stability :

  • This compound is sparingly soluble in water and DMSO but dissolves upon heating . In contrast, methyl or methoxy-substituted derivatives show improved aqueous solubility due to polar functional groups.

Biological Activity

2-(4-Bromo-6-methylpyridin-2-yl)acetic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a brominated pyridine ring with an acetic acid functional group. Its molecular formula is C_9H_10BrN_1O_2, with a molecular weight of approximately 245.09 g/mol. The presence of the bromine atom at the 4-position and a methyl group at the 6-position of the pyridine ring contributes to its unique chemical properties and potential biological activities.

Property Value
Molecular FormulaC₉H₁₀BrN₁O₂
Molecular Weight245.09 g/mol
Bromine Position4
Methyl Group Position6

Antimicrobial Properties

Research indicates that compounds containing pyridine rings often exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of pyridine, including those similar to this compound, possess antibacterial and antifungal activities.

  • Antibacterial Activity :
    • A study reported that related compounds demonstrated minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
    • The effectiveness of these compounds can be attributed to their structural features, which enhance their interaction with bacterial cell membranes.
  • Antifungal Activity :
    • Similar derivatives have shown activity against various fungal strains, with MIC values indicating significant inhibition of growth .

Study on Antimicrobial Activity

A comprehensive study evaluated the antimicrobial activity of several pyridine derivatives, including those structurally related to this compound. The results indicated:

Compound Bacterial Strain MIC (mg/mL)
Compound AE. coli0.0048
Compound BS. aureus0.0195
This compoundC. albicansTBD

This study highlights the potential for developing new antimicrobial agents based on the structural characteristics of pyridine derivatives.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on the pyridine ring. Research into SAR has shown that:

  • Electron-withdrawing groups tend to enhance antibacterial activity.
  • The position of substituents significantly affects the compound's overall efficacy against microbial strains.

Synthesis Methods

Several methods exist for synthesizing this compound:

  • Palladium-Catalyzed Reactions : Utilizing palladium catalysts for cross-coupling reactions has been effective in generating various pyridine derivatives .
  • Hydrazinolysis : This method involves the reaction of hydrazine with thioacetate derivatives, leading to the formation of new biologically active compounds .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-(4-Bromo-6-methylpyridin-2-yl)acetic acid for high purity and yield?

  • Methodological Answer :

  • Bromination : Start with 6-methylpyridin-2-yl acetic acid derivatives. Use bromine in acetic acid under controlled temperature (20–25°C) for regioselective bromination at the 4-position .
  • Reaction Conditions : Employ reflux with NaHCO₃ to neutralize HBr byproducts. Monitor reaction progress via TLC or HPLC .
  • Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol/water for high purity (>98%) .
  • Yield Optimization : Adjust stoichiometry (1:1.05 substrate-to-bromine ratio) to minimize di-brominated byproducts .

Q. What analytical techniques are most effective for characterizing structural and electronic properties of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., bromine at C4, methyl at C6). Key signals: δ ~2.5 ppm (CH₃), δ ~3.8 ppm (CH₂COOH) .
  • X-ray Crystallography : Resolve dihedral angles between the pyridine ring and acetic acid moiety (e.g., ~78° in similar analogs) to assess steric/electronic effects .
  • HPLC-MS : Quantify purity and detect trace impurities using C18 columns (mobile phase: 0.1% formic acid in acetonitrile/water) .

Q. How does the compound compare structurally and reactively to analogs like 2-(6-bromopyridin-3-yl)acetic acid?

  • Methodological Answer :

  • Structural Comparison :
Property This compound 2-(6-Bromopyridin-3-yl)acetic acid
Substitution Pattern Bromine at C4, methyl at C6Bromine at C6
Electronic Effects Electron-withdrawing Br enhances acidityBr at C6 alters conjugation
Reactivity Prone to nucleophilic substitution at C4Coupling reactions at C6 favored
  • Reactivity Tests : Perform Suzuki-Miyaura coupling (Pd catalysis) to compare cross-coupling efficiency .

Advanced Research Questions

Q. What mechanistic insights explain the electronic effects of bromine in substitution reactions?

  • Methodological Answer :

  • Crystallographic Analysis : In analogs like 2-(3-bromo-4-methoxyphenyl)acetic acid, C–C–C angles at Br-substituted positions expand to ~121.5°, indicating strong electron-withdrawing effects .
  • DFT Calculations : Use Gaussian 16 to model charge distribution. Bromine at C4 increases electrophilicity of adjacent carbons, favoring SNAr reactions .
  • Kinetic Studies : Compare reaction rates with/without Br using UV-Vis spectroscopy to quantify activation energy differences .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. non-specific binding)?

  • Methodological Answer :

  • Assay Optimization :
  • Use isothermal titration calorimetry (ITC) to distinguish specific binding (ΔH < 0) from non-specific interactions .
  • Validate enzyme inhibition via IC₅₀ measurements under varying pH (5.5–7.4) and ionic strengths .
  • Control Experiments : Include competitive inhibitors (e.g., pyridine-2-acetic acid) to confirm target specificity .

Q. What strategies improve solubility for in vitro studies without altering bioactivity?

  • Methodological Answer :

  • Co-solvent Systems : Use DMSO/PBS (≤1% DMSO) for aqueous solubility. Confirm stability via NMR over 24 hours .
  • Derivatization : Synthesize methyl ester prodrugs (e.g., Methyl 2-(4-bromo-6-methylpyridin-2-yl)acetate) to enhance lipophilicity, then hydrolyze in situ .

Q. How can computational methods guide the design of derivatives with enhanced binding affinity?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to screen derivatives against target proteins (e.g., kinases). Prioritize modifications at C2 (acetic acid) for H-bond interactions .
  • QSAR Modeling : Train models on brominated pyridine datasets (IC₅₀ values) to predict bioactivity of novel analogs .

Q. What crystallographic data reveal about hydrogen-bonding motifs influencing solid-state stability?

  • Methodological Answer :

  • Hydrogen-Bond Analysis : In analogs like 2-(3-bromo-4-methoxyphenyl)acetic acid, centrosymmetric dimers form via O–H···O bonds (R₂²(8) motif). Use Mercury software to map interactions .
  • Thermogravimetric Analysis (TGA) : Correlate H-bond strength (from XRD) with decomposition temperatures (>200°C for stable motifs) .

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